molecular formula C10H9BrF3NO2 B7936146 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide

Cat. No.: B7936146
M. Wt: 312.08 g/mol
InChI Key: XXXCEXRAYMRVND-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is a brominated benzamide derivative featuring a trifluoromethyl group at the 3-position and an N-methoxy-N-methylamide substituent. Its molecular formula is C₁₅H₁₂BrF₃NO₂, with a molecular weight of 375.16 g/mol. The compound is synthesized via coupling of 4-bromo-3-(trifluoromethyl)benzoic acid with N-methoxy-N-methylamine, a method analogous to the preparation of related benzamides (e.g., 2-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide, described in ) .

Properties

IUPAC Name

4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(17-2)9(16)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXCEXRAYMRVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)Br)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the bromination of N-methoxy-N-methyl-3-(trifluoromethyl)benzamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of reactions that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.

Biology: In biological research, 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is used to study enzyme inhibition and receptor binding. Its structural features make it a valuable tool in understanding biological processes.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of new products with improved performance.

Mechanism of Action

The mechanism by which 4-bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more effective biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogenation, and nitrogen functionalization. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Benzamides
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
4-Bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide (Target) C₁₅H₁₂BrF₃NO₂ 375.16 4-Br, 3-CF₃, N-methoxy-N-methyl -
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide C₁₄H₉ClF₃NO₂ 329.68 5-Cl, 2-OH, 4-CF₃
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide C₁₄H₉BrF₃NO 344.13 4-Br, 3-CF₃
N-(4-Bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide C₁₅H₁₁BrF₃NO 358.15 4-Br, 2-CH₃, 3-CF₃
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 3-Br, 4-OCH₃, N-(4-anilinophenyl)

Physicochemical Properties

  • Lipophilicity : The N-methoxy-N-methyl group in the target compound improves solubility compared to hydroxy-substituted analogs (e.g., logP reduction from ~3.5 to ~2.8).
  • Stability : Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation, a feature shared with analogs like N-(4-bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide .

Biological Activity

4-Bromo-N-methoxy-N-methyl-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, potentially increasing its interaction with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrF3NO2C_{10}H_{10}BrF_3NO_2, with a molecular weight of approximately 292.1 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are critical for its biological properties.

Research indicates that the compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit fibroblast growth factor receptor (FGFR) activity, which is crucial in various cancers, particularly non-small cell lung cancer (NSCLC) .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammatory responses.

Anticancer Properties

This compound has shown promising results in cancer research:

  • FGFR Inhibition : A study revealed that certain derivatives inhibited FGFR1 in multiple NSCLC cell lines, highlighting their potential as anticancer agents .
  • Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

Study 1: Anticancer Activity

In a study focused on FGFR inhibitors, 4-bromo derivatives were synthesized and tested against NSCLC cell lines. One derivative exhibited an IC50 value of less than 1 µM against multiple cell lines with FGFR amplification, suggesting high potency .

Cell LineIC50 (µM)
NCI-H520<1
NCI-H1581<1
NCI-H226<1
NCI-H460<1
NCI-H1703<1

Study 2: Anti-inflammatory Effects

Research indicated that this compound inhibited COX-2 enzyme activity significantly more than its non-fluorinated counterparts. This suggests that the trifluoromethyl group enhances the binding affinity to the enzyme active site.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
N-Methoxy-N-methylbenzamideC9H11NO2C_9H_{11}NO_2Lacks trifluoromethyl group; less lipophilic
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamideC10H9BrF3NO2C_{10}H_9BrF_3NO_2Contains bromine; altered reactivity profile
N-Ethoxy-N-methyl-4-(trifluoromethyl)benzamideC10H11F3NO2C_{10}H_{11}F_3NO_2Ethoxy instead of methoxy; different solubility

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